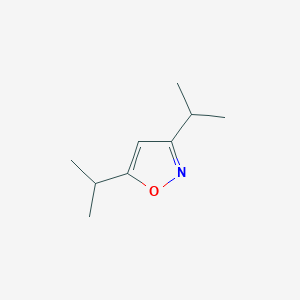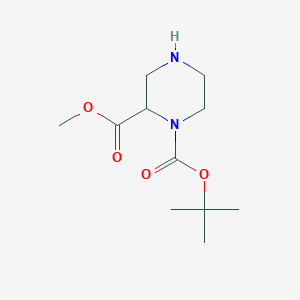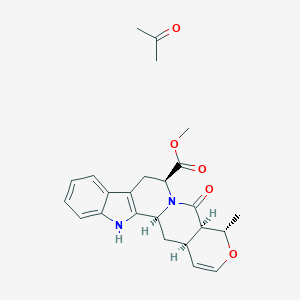
Npf-etoposide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Npf-etoposide, also known as N-(2-(4-(4-(2-aminoethyl)piperazin-1-yl)phenyl)ethyl)-4-(ethylamino)quinoline-3-carboxamide, is a potent anticancer drug. It is a derivative of etoposide, which is widely used in cancer chemotherapy. Npf-etoposide has been developed to overcome the limitations of etoposide, such as poor solubility, low bioavailability, and drug resistance.
Mechanism of Action
Npf-etoposide exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. By inhibiting topoisomerase II, Npf-etoposide induces DNA damage and promotes apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Npf-etoposide has been shown to induce DNA damage and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. In addition, Npf-etoposide has been shown to modulate the expression of several genes involved in cancer progression and drug resistance.
Advantages and Limitations for Lab Experiments
One of the main advantages of Npf-etoposide is its high potency and selectivity against cancer cells. It has also been shown to overcome drug resistance in cancer cells, which is a major limitation of many anticancer drugs. However, Npf-etoposide has some limitations, such as its poor solubility and low bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on Npf-etoposide. One direction is to further investigate its mechanism of action and its effects on cancer cells. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Moreover, the potential of Npf-etoposide in combination therapy with other anticancer drugs should be explored. Finally, the development of Npf-etoposide analogs with improved potency and selectivity against cancer cells may lead to the discovery of novel anticancer drugs.
Synthesis Methods
The synthesis of Npf-etoposide involves several steps, including the coupling of 4-(ethylamino)quinoline-3-carboxylic acid with Npf-etoposide(2-bromoethyl)-4-(2-aminoethyl)piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by coupling the resulting amine with 4-(4-(2-aminoethyl)piperazin-1-yl)phenethylamine.
Scientific Research Applications
Npf-etoposide has been extensively studied for its potential in cancer therapy. It has been shown to be effective against a wide range of cancer types, including lung, breast, ovarian, and colon cancer. Npf-etoposide has also been investigated for its ability to overcome drug resistance in cancer cells.
properties
CAS RN |
125830-36-6 |
|---|---|
Product Name |
Npf-etoposide |
Molecular Formula |
C27H24FNO7 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C27H24FNO7/c1-32-21-7-13(8-22(33-2)26(21)30)23-16-9-19-20(36-12-35-19)10-17(16)25(18-11-34-27(31)24(18)23)29-15-5-3-14(28)4-6-15/h3-10,18,23-25,29-30H,11-12H2,1-2H3/t18-,23+,24-,25+/m0/s1 |
InChI Key |
OWZJVOYADMZDSO-LVEBQJTPSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)NC6=CC=C(C=C6)F |
Other CAS RN |
125830-36-6 |
synonyms |
4'-O-demethyl-4-(4''-fluoroanilino)-4-desoxypodophyllotoxin NPF-etoposide NSC 628679 NSC-628679 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;hydrate](/img/structure/B159531.png)
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)





![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)


![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)

